Sodium Channel Nav1.7 Inhibition Potency: A Comparative Benchmark for Pain Research
4,6-Dimethyl-3-nitropyridin-2-amine inhibits the human Nav1.7 voltage-gated sodium channel with an IC50 of 4040 nM (4.04 µM) in a whole-cell voltage-clamp assay [1]. This potency is notably lower than the highly optimized clinical candidate PF-05089771 (IC50 = 11 nM) [2], but comparable to other research-stage Nav1.7 inhibitors such as QLS-81 (IC50 = 3.5 µM) . The compound's activity is measured on partially inactivated channels, a physiologically relevant state for pain signaling [1].
| Evidence Dimension | Nav1.7 sodium channel inhibition (IC50) |
|---|---|
| Target Compound Data | 4040 nM (4.04 µM) |
| Comparator Or Baseline | PF-05089771: 11 nM; QLS-81: 3.5 µM; TC-N 1752: 170 nM (inactivated state) |
| Quantified Difference | Target compound is ~367-fold less potent than PF-05089771 but ~1.15-fold less potent than QLS-81 |
| Conditions | PatchXpress automated electrophysiology; human Nav1.7 stably transfected in HEK293 cells; partially inactivated state (20-50% inactivation) |
Why This Matters
This quantifies the compound's utility as a moderate-affinity Nav1.7 inhibitor, suitable for target validation studies where sub-micromolar potency is not required, or as a reference compound for structure-activity relationship (SAR) campaigns.
- [1] ChEMBL. CHEMBL3687714: 4,6-Dimethyl-3-nitropyridin-2-amine Nav1.7 Inhibition Data. ChEMBL Database. View Source
- [2] Alexandrou AJ, et al. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. Molecular Pharmacology. 2016. View Source
